12-Molybdosilicic acid hydrate

Catalog No.
S1797563
CAS No.
11089-20-6
M.F
H6Mo12O41Si
M. Wt
1841.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Molybdosilicic acid hydrate

CAS Number

11089-20-6

Product Name

12-Molybdosilicic acid hydrate

IUPAC Name

hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)

Molecular Formula

H6Mo12O41Si

Molecular Weight

1841.39

InChI

InChI=1S/12Mo.4H2O.36O.Si/h;;;;;;;;;;;;4*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;+4/p-4

SMILES

O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-].[Si+4]
  • Catalysis

    The molybdenum-oxygen cage structure can act as a catalyst for various chemical reactions. The ability of Mo to exist in multiple oxidation states (Mo(IV) and Mo(VI) in this case) allows for redox reactions to occur at the active sites within the cage []. Researchers are investigating the potential for 12-molybdosilicic acid to catalyze reactions in areas like hydrocarbon conversion and environmental remediation [, ].

  • Material Science

    The unique structure of 12-molybdosilicic acid makes it a potential candidate for the development of new materials with specific functionalities. For example, research suggests it can be incorporated into membranes for selective ion transport or used as a building block for porous materials with applications in catalysis or separation processes [, ].

  • Medicine

    Molybdenum is an essential trace element for human health. Studies have explored the use of 12-molybdosilicic acid for its potential role in treating molybdenum deficiencies or targeting molybdenum-dependent enzymes for therapeutic purposes []. However, more research is needed to understand the efficacy and safety of such applications.

12-Molybdosilicic acid hydrate, with the chemical formula H₄Mo₁₂O₄₀Si, is an inorganic compound that appears as yellow to green crystalline solids. It has a molecular weight of approximately 1841.39 g/mol and a density of 2.82 g/mL at 25 °C. This compound is soluble in water, alcohols, and acetone, but is insoluble in benzene. It is known for its stability under various conditions, although it decomposes in strongly basic solutions .

The mechanism of action for this specific POM is unknown due to a lack of research. However, POMs can have various mechanisms depending on their application. For example, some POMs act as catalysts by providing active sites for chemical reactions, while others exhibit medicinal properties by interacting with biomolecules [].

Information on the specific safety hazards of this POM is unavailable. However, some POMs can be toxic or corrosive. It is essential to handle POMs with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following established safety protocols [].

Future Research Directions

Due to the limited research on this specific POM, further investigation is necessary to understand its structure, properties, and potential applications. Research areas could include:

  • Synthesis and characterization of the POM to confirm its structure and purity.
  • Investigation of its physical and chemical properties, such as solubility, thermal stability, and reactivity.
  • Exploration of potential applications in catalysis, medicine, or material science.
, primarily as a catalyst in organic synthesis. It can undergo hydrolysis and complexation reactions due to its acidic properties. The compound can also react with various metal ions to form heteropolyacids, which are essential in catalysis and materials science. Its unique structure allows it to facilitate electron transfer processes, making it valuable in redox reactions .

The synthesis of 12-Molybdosilicic acid hydrate typically involves the following methods:

  • Acid-Base Neutralization: Molybdic acid is reacted with silicic acid under controlled conditions to produce the compound.
  • Solvothermal Methods: Utilizing high temperature and pressure conditions in a solvent can enhance the yield and purity of the product.
  • Precipitation Techniques: Mixing solutions of molybdenum and silicon sources can lead to precipitation of the hydrate upon cooling or evaporation .

12-Molybdosilicic acid hydrate has several applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions, particularly in oxidation processes.
  • Analytical Chemistry: Used as a reagent for the detection of certain ions.
  • Materials Science: Employed in the synthesis of advanced materials due to its unique structural properties.
  • Environmental Chemistry: Investigated for its potential use in wastewater treatment processes .

Interaction studies involving 12-Molybdosilicic acid hydrate focus on its reactivity with other compounds and its role in catalytic processes. Research has demonstrated its ability to interact with various metal ions, enhancing catalytic activity through the formation of stable complexes. Additionally, studies have explored its interactions with biological systems, assessing its potential as an antimicrobial agent .

Several compounds share similarities with 12-Molybdosilicic acid hydrate, particularly within the category of heteropolyacids. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
Silicomolybdic AcidH₆Mo₁₂O₄₁SiKnown for its stability and use in catalysis
Phosphomolybdic AcidH₃PMo₁₂O₄₀Commonly used as a reagent for phosphorous analysis
Tungstosilicic AcidH₆SiW₁₂O₄₀Exhibits strong acidity and is used in organic synthesis

Uniqueness of 12-Molybdosilicic Acid Hydrate:

  • Its specific structure allows for unique catalytic properties not found in other similar compounds.
  • Exhibits antibacterial activity that may not be present in other heteropolyacids.

12-Molybdosilicic acid hydrate belongs to the class of heteropolyacids with a distinctive Keggin-type structure, which represents one of the most fundamental and well-studied structural frameworks in polyoxometalate chemistry [1] [4]. The molecular architecture of this compound features a central silicon atom in tetrahedral coordination (SiO₄⁴⁻), surrounded by twelve molybdenum atoms arranged in a highly organized three-dimensional configuration [3] [4].

The Keggin structure of 12-Molybdosilicic acid hydrate is characterized by its unique arrangement of building blocks, where twelve MoO₆ octahedra are organized into four groups of three edge-sharing units [3] [4]. These four trimeric units are connected through corner-sharing oxygen atoms, creating a spherical cage-like structure with a diameter of approximately 10-12 Å [4] [19]. This arrangement results in a highly symmetrical molecular architecture with tetrahedral (Td) symmetry in its ideal form [4] [19].

The molecular formula of 12-Molybdosilicic acid hydrate is commonly represented as H₄Mo₁₂O₄₀Si·xH₂O, where x indicates the variable number of water molecules in the hydrated form, typically ranging from 5 to 29 [1] [3] [11]. Some sources present the formula as H₄[Si(Mo₃O₁₀)₄]·xH₂O to emphasize the tetrahedral arrangement of four Mo₃O₁₀ groups around the central silicon atom [3] [11].

Within the Keggin framework, three distinct types of oxygen atoms can be identified: terminal oxygen atoms (Mo=O), bridging oxygen atoms connecting two molybdenum atoms (Mo-O-Mo), and central oxygen atoms linking the silicon atom to the molybdenum framework (Si-O) [4] [33]. This structural arrangement creates a robust molecular architecture that contributes to the compound's distinctive chemical and physical properties [3] [4] [23].

Crystallographic Properties and X-ray Diffraction Analysis

The crystallographic properties of 12-Molybdosilicic acid hydrate have been extensively studied using X-ray diffraction techniques, which have provided valuable insights into its structural characteristics [13] [19]. X-ray diffraction analysis has revealed that this compound crystallizes in a cubic crystal system with the space group Pn3m (No. 224) [24] [32].

The unit cell parameters of 12-Molybdosilicic acid hydrate are characterized by a lattice constant a ≈ 11.8 Å, which can vary slightly depending on the degree of hydration [19] [32]. The unit cell typically contains two Keggin units (Z = 2), resulting in a calculated density of approximately 4.25 g/cm³ [32] [24].

X-ray diffraction patterns of 12-Molybdosilicic acid hydrate exhibit characteristic peaks that correspond to the Keggin structure, allowing for definitive identification of this compound [13] [24]. Both powder and single-crystal X-ray diffraction methods have been employed to determine the structural details of this heteropolyacid [19] [24].

The structural analysis through X-ray diffraction has confirmed that the Keggin anion [SiMo₁₂O₄₀]⁴⁻ maintains its primary structure even when supported on various substrates, although slight distortions may occur depending on the support material and preparation conditions [8] [23]. These distortions can affect the catalytic and chemical properties of the compound [23] [34].

Detailed crystallographic studies have also revealed that the protons in the anhydrous form of 12-Molybdosilicic acid are primarily located at bridging oxygen atoms, while in the hydrated form, they exist as hydronium ions (H₃O⁺) associated with the Keggin anion [33] [26]. This arrangement contributes to the compound's acidic properties and proton mobility characteristics [26] [33].

Physical Properties

Morphological Features and Physical State

12-Molybdosilicic acid hydrate typically exists as a crystalline solid with distinctive morphological features [1] [2]. The compound presents as yellow crystals or a crystalline powder with well-defined structural characteristics [5] [6]. The morphology of these crystals is influenced by the preparation methods and conditions, as well as the degree of hydration [2] [5].

Microscopic examination reveals that 12-Molybdosilicic acid hydrate crystals exhibit a regular geometric shape consistent with their cubic crystal system [5] [25]. The crystalline nature of this compound contributes to its stability and handling properties in various applications [2] [25].

The physical state of 12-Molybdosilicic acid hydrate can vary from a solid crystalline material to a clear yellow solution when dissolved in appropriate solvents [11] [25]. In its solid state, the compound has a density of approximately 2.82 g/mL at 25°C and a refractive index of n20/D 1.376 [5] [6].

The morphological features of 12-Molybdosilicic acid hydrate are directly related to its Keggin structure, with the arrangement of molybdenum-oxygen octahedra around the central silicon atom creating a distinctive three-dimensional framework [3] [25]. This structural arrangement influences not only the physical appearance of the compound but also its chemical behavior and reactivity [3] [5].

Solubility Characteristics in Various Solvents

12-Molybdosilicic acid hydrate demonstrates variable solubility characteristics across different solvents, which is an important consideration for its applications and handling [5] [29]. The compound exhibits high solubility in water, forming acidic solutions that retain the Keggin structure in dilute conditions [11] [29].

In addition to its water solubility, 12-Molybdosilicic acid hydrate is also soluble in several polar organic solvents, including ethanol and acetone [5] [7]. This solubility profile enables versatility in processing and application methods [7] [29]. However, the compound is insoluble in non-polar solvents such as benzene and cyclohexane, limiting its compatibility with certain organic systems [7] [29].

The solubility behavior of 12-Molybdosilicic acid hydrate is influenced by the nature of the Keggin structure and the presence of hydration water molecules [11] [29]. The hydrated form typically shows enhanced solubility compared to the anhydrous form, particularly in polar solvents [11] [5].

An important characteristic of 12-Molybdosilicic acid hydrate is its stability in solution, which is pH-dependent [5] [7]. While the compound remains stable in acidic and neutral solutions, it undergoes decomposition in strongly basic solutions, limiting its applications in alkaline environments [5] [7].

Thermal Stability and Dehydration Behavior

The thermal stability and dehydration behavior of 12-Molybdosilicic acid hydrate are critical aspects of its physical properties, influencing its applications and handling requirements [9] [12]. The compound exhibits notable thermal stability, maintaining its Keggin structure up to temperatures of approximately 500°C, beyond which decomposition occurs [7] [12].

The dehydration process of 12-Molybdosilicic acid hydrate occurs in distinct stages as temperature increases [12] [21]. Initial dehydration involves the loss of loosely bound water molecules at temperatures below 100°C, followed by the removal of more tightly coordinated water at higher temperatures [21] [12]. This stepwise dehydration can be observed through thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [12] [21].

Research has shown that the thermal behavior of 12-Molybdosilicic acid hydrate is comparable to other heteropolyacids with Keggin structures, such as 12-molybdophosphoric acid [9] [12]. However, the specific dehydration temperatures and stability ranges can vary depending on the central heteroatom and the initial degree of hydration [9] [21].

The dehydration process affects not only the water content but also the structural integrity of the Keggin framework [12] [21]. Studies have demonstrated that while the primary Keggin structure remains intact during initial dehydration stages, more severe thermal treatment can lead to structural distortions and eventually to decomposition of the heteropolyacid [9] [23]. When supported on materials such as silica, the thermal stability of 12-Molybdosilicic acid can be enhanced, with the Keggin structure remaining stable up to approximately 100°C higher than the unsupported form [9] [23].

Chemical Reactivity

Acid-Base Properties and Proton Mobility

12-Molybdosilicic acid hydrate exhibits strong Brønsted acidity, making it one of the most potent solid acids known [15] [26]. The extreme acidity of this compound is attributed to the structural arrangement of the Keggin framework, which facilitates the dissociation of protons [15] [26]. The acid strength is significantly higher than that of conventional mineral acids, contributing to its effectiveness as a catalyst in various acid-catalyzed reactions [15] [33].

The proton mobility in 12-Molybdosilicic acid hydrate is a distinctive feature that influences its catalytic activity and conductivity properties [26] [33]. In the hydrated form, the compound exhibits remarkably high proton mobility, with protons moving through an extended hydrogen bond network involving water molecules [26] [33]. Nuclear magnetic resonance (NMR) studies have revealed that the four protons in the heteropoly anion are present as hydronium ions (H₃O⁺), which contribute to the enhanced proton mobility [11] [33].

The acid-base properties of 12-Molybdosilicic acid hydrate are influenced by the degree of hydration, with the anhydrous form showing different protonation patterns compared to the hydrated form [26] [33]. In the anhydrous state, protons are primarily located at bridging oxygen atoms in the Keggin structure, while in the hydrated form, they are associated with water molecules, forming a more dynamic proton network [33] [26].

The proton mobility mechanism in 12-Molybdosilicic acid hydrate transitions from a vehicle-type transport (where protons move along with water molecules) at high hydration levels to a Grotthuss-type mechanism (involving proton hopping between adjacent sites) at lower hydration levels [26] [33]. This transition is reflected in the activation energy for proton transport, which increases as the water content decreases [26] [15].

Redox Characteristics and Electron Transfer Mechanisms

12-Molybdosilicic acid hydrate possesses significant redox properties, functioning as a strong oxidizing agent in aqueous solutions [16] [22]. The redox characteristics of this compound are primarily associated with the molybdenum atoms in the Keggin structure, which can undergo reversible reduction from Mo⁶⁺ to Mo⁵⁺ states [16] [22].

The electron transfer mechanisms in 12-Molybdosilicic acid hydrate involve the acceptance of electrons by the molybdenum centers, leading to the formation of reduced species commonly known as "heteropoly blues" due to their characteristic blue coloration [16] [22]. This color change serves as a visual indicator of the reduction process and is attributed to intervalence charge transfer between Mo⁵⁺ and Mo⁶⁺ centers [16] [23].

The redox potential of 12-Molybdosilicic acid is influenced by several factors, including the pH of the medium, the presence of counter ions, and the degree of hydration [22] [16]. Under standard conditions, the compound exhibits a high oxidation potential, making it effective for various oxidation reactions [16] [22].

The electron transfer processes in 12-Molybdosilicic acid hydrate typically occur through a series of one-electron steps, although the overall reaction may involve multiple electrons [22] [16]. The Keggin structure provides a stable framework for these electron transfer processes, allowing the compound to function as a multi-electron oxidant without significant structural degradation under moderate conditions [16] [22].

Research has demonstrated that the redox properties of 12-Molybdosilicic acid hydrate can be tuned by partial substitution of molybdenum atoms with other transition metals, creating mixed-metal derivatives with modified redox characteristics [15] [22]. This structural versatility enables the development of tailored catalysts for specific redox applications [15] [16].

Hydrolytic Stability and Environmental Persistence

The hydrolytic stability of 12-Molybdosilicic acid hydrate varies significantly with pH conditions, demonstrating a strong dependence on the acidity of the environment [17] [29]. In acidic media (pH < 4), the compound exhibits high stability, maintaining its Keggin structure and chemical integrity [17] [29]. However, as the pH increases toward neutral and basic conditions, the hydrolytic stability decreases markedly [17] [5].

The mechanism of hydrolysis in 12-Molybdosilicic acid hydrate primarily involves nucleophilic attack on bridging oxygen atoms in the Keggin structure, leading to progressive degradation of the molecular framework [17] [33]. This process is accelerated in basic environments, where hydroxide ions can effectively attack the molybdenum-oxygen bonds, resulting in the decomposition of the Keggin structure into simpler molybdate and silicate species [5] [17].

The environmental persistence of 12-Molybdosilicic acid hydrate is limited in natural aquatic systems due to its susceptibility to hydrolysis under neutral to alkaline conditions commonly found in environmental waters [17] [27]. The compound undergoes gradual transformation into molybdate ions and silicic acid, which are more environmentally compatible forms [27] [17].

Studies on the hydrolytic behavior of heteropolyacids with Keggin structures have shown that the stability can be enhanced through various strategies, including immobilization on suitable support materials [17] [23]. When supported on materials such as silica or carbon, 12-Molybdosilicic acid demonstrates improved resistance to hydrolysis, potentially extending its functional lifetime in certain applications [8] [23].

Classical Preparation Routes for Silicomolybdic Acid

The synthesis of 12-molybdosilicic acid hydrate through classical methodologies represents the foundational approach to obtaining this heteropolyacid compound. These established protocols rely on the controlled reaction between silicate sources and molybdenum-containing reagents under specific acidic conditions [1] [2] [3].

The most widely employed classical route involves the reaction of sodium silicate with ammonium molybdate in acidic medium. The fundamental reaction proceeds according to the stoichiometric relationship where silicic acid reacts with acidified ammonium heptamolybdate to form the characteristic yellow silicomolybdic acid complex [4] [5]. The formation follows the equation:

7Si(OH)₄ + 12H₆Mo₇O₂₄·4H₂O + 17H₂O ⇔ 7H₄SiMo₁₂O₄₀·29H₂O

Critical to the success of classical synthesis is the precise control of solution pH, which determines the isomeric form of the product. The formation of α-molybdosilicic acid occurs optimally at pH values between 3.8 and 4.8, while the β-isomer predominates at pH ranges of 1.0 to 1.8 [1] [2] [6]. The β-form exhibits superior extinction coefficients in spectrophotometric analysis, making it particularly valuable for analytical applications [5] [7].

MethodpH RangeTemperature (°C)Reaction TimeProduct FormYield (%)
Sodium Silicate + Ammonium Molybdate1.0-1.8 (β-form)20-251-3 hoursβ-molybdosilicic acid80-95
Silicate + Molybdic Acid3.8-4.8 (α-form)20-2530 min - 2 hoursα-molybdosilicic acid70-85
Acidification with HCl1.5-2.020-251 hourβ-molybdosilicic acid85-95
Acidification with H₂SO₄1.2-1.420-2510-30 minutesβ-molybdosilicic acid90-98

The classical acidification approach involves dissolving sodium molybdate in aqueous solution, followed by the addition of phosphoric acid or hydrochloric acid, and subsequent dropwise addition of concentrated acid for pH adjustment [4]. A representative procedure combines 37 milliliters of 13 molar concentrated nitric acid with 120 milliliters of 1 molar sodium molybdate solution, followed by dropwise addition of 50 milliliters of 0.2 molar sodium silicate solution until the characteristic yellow coloration develops [4].

Temperature control during classical synthesis typically maintains ambient conditions between 20-25°C, though heating to 80°C for 30 minutes may enhance reaction completion [4]. The molybdate concentration independence within the range of 0.015 to 0.100 molar provides operational flexibility while maintaining consistent yields [1] [2].

Recovery procedures for classical methods often employ ether extraction techniques. The silicomolybdic acid complex demonstrates high extractability in chloroform and ether systems, with distribution ratios approaching 720 from 0.08 to 4.0 molar hydrochloric acid solutions [3] [8]. Following extraction, the organic phase undergoes drying and recrystallization operations to obtain the pure crystalline product [3] [4].

Advanced Synthesis Approaches

Contemporary synthetic methodologies for 12-molybdosilicic acid hydrate encompass sophisticated approaches designed to enhance product purity, control morphology, and improve thermal stability. These advanced techniques often incorporate support materials and specialized reaction conditions to achieve superior catalytic and structural properties.

Preinstallation-Infusion-Hydration Method

The preinstallation-infusion-hydration methodology represents a targeted synthesis approach for generating Keggin heteropolyacids within mesoporous silica matrices [9]. This inside-out technique begins with the preparation of discrete molybdenum dioxide nanoparticles through a one-pot hydrothermal route in water-ethanol mixed solvents at 180°C, yielding particles with diameter ranges from 25 to 60 nanometers [9].

The core-shell architecture develops through the growth of supramolecular templated silica shells using tetraethyl orthosilicate and hexadecyltrimethylammonium chloride in alkaline solution around the molybdenum dioxide cores [9]. Thermal treatment at elevated temperatures serves the dual purpose of eliminating organic templates and oxidizing the encapsulated molybdenum dioxide to molybdenum(VI) species, which subsequently infuse into the mesoporous silica framework [9].

The final hydration step involves water treatment that facilitates the reaction between surface heptamolybdate species (Mo₇O₂₄⁶⁻) and silica components, resulting in the formation of H₄SiMo₁₂O₄₀ within the hollow sphere structure [9]. This methodology produces materials with exceptional specific surface areas reaching 872 square meters per gram and demonstrates remarkable catalytic activity, exhibiting performance approximately 2.6 times superior to commercial Amberlyst-15 catalyst in Friedel-Crafts alkylation reactions [9].

Impregnation Techniques on Support Materials

Impregnation methodologies provide versatile approaches for depositing silicomolybdic acid onto various support matrices while maintaining structural integrity and enhancing thermal stability. The conventional impregnation protocol involves the preparation of support materials followed by controlled introduction of molybdenum-containing precursors [10] [11] [12].

Silica-supported systems demonstrate particular effectiveness when employing fumed silica as the substrate. The impregnation process utilizes molybdenum solutions obtained through hydrolysis of molybdenum dioxide dichloride, generating β-silicomolybdic acid formations that exhibit stability up to 300°C after calcination treatments [11]. The presence of interlayer molybdenum trioxide between the silica surface and β-silicomolybdic acid contributes to enhanced thermal stability characteristics [11].

pH optimization during impregnation proves critical for achieving homogeneous molybdosilicic acid distribution. Studies indicate that pH conditions below 6.0 facilitate effective immobilization, with optimal results observed at pH 4.0 [13]. Higher pH environments (above 8.0) lead to collapsed hollow sphere structures and reduced molybdosilicic acid loading efficiency [13].

The equilibrium adsorption approach enables systematic control over heteropolyacid loading on carbon and silica supports [14]. Carbon substrates demonstrate superior adsorption capacity compared to silica supports, attributed to stronger interactions between molybdosilicate anions and carbon surface groups relative to silanol functionalities [14]. The Keggin structure remains intact in supported samples up to 250°C, with surface acidity correlating directly with heteropolyacid loading levels [14].

Hydrothermal Synthesis Protocols

Hydrothermal synthesis methodologies offer enhanced control over crystallization processes and enable the formation of silicomolybdic acid under elevated temperature and pressure conditions. These protocols typically operate within temperature ranges of 100-200°C and may employ pressures up to 15 atmospheres to promote reaction kinetics and structural development [15] [16].

The hydrothermal sol-gel approach combines the advantages of sol-gel chemistry with hydrothermal processing conditions. Representative procedures employ molybdic acid and excess tetraethyl orthosilicate as starting reagents, with reaction conditions optimized through systematic variation of loading levels [16]. Raman spectroscopic monitoring throughout preparation stages confirms the formation of β-type silicomolybdic acid, with structural stability maintained during drying processes at 110°C for loadings of 14.6 and 20 weight percent molybdenum trioxide on silica [16].

MethodTemperature (°C)Pressure (atm)pHSupport MaterialSpecific Surface Area (m²/g)Product Stability (°C)
Preinstallation-Infusion-Hydration180-2001-101.5-3.0Mesoporous SiO₂872500-600
Impregnation on Silica110-15014.0-6.0Silica300-500300-400
Hydrothermal Sol-Gel100-2001-151.0-2.5TEOS + H₂MoO₄200-400350-500
Ion Exchange25-8010.5-2.0Cation Exchange MembraneN/A350

Extended reaction times under hydrothermal conditions, typically 18-24 hours, facilitate complete structural development and phase purity [15]. The transformation of molybdenum species to crystalline forms occurs predictably, with β-molybdosilicic acid converting to α-form and subsequently to molybdenum trioxide phases at calcination temperatures of 500°C [16].

Optimization Parameters for High-Purity Synthesis

The achievement of high-purity 12-molybdosilicic acid hydrate requires systematic optimization of multiple synthetic parameters, each contributing to product quality, yield, and structural integrity. Critical control variables encompass solution chemistry parameters, reaction kinetics factors, and post-synthesis treatment conditions.

pH control emerges as the most critical parameter for achieving selective formation of desired isomeric forms [1] [2] [6] [17]. The precise pH ranges of 1.2-1.8 for β-form production and 3.8-4.8 for α-form synthesis demand careful monitoring and adjustment throughout the reaction process [6]. Electrospray ionization mass spectrometry studies demonstrate that pH values below 0.5 prevent molybdosilicate formation due to excessive sulfuric acid concentrations, while pH values above 2.0 promote condensation reactions leading to α-molybdosilicate formation [17].

ParameterOptimal RangeEffect on YieldEffect on PurityCritical Control
pH1.2-1.8 (β-form); 3.8-4.8 (α-form)Critical for form selectivityHighYes
Temperature20-25°C (classical); 180-200°C (hydrothermal)Higher temp favors kineticsMediumYes
Molybdate Concentration0.015-0.100 mol/LIndependent in rangeLowNo
Silicate ConcentrationStoichiometric to 4× excessExcess improves completionMediumYes
Reaction Time1-3 hours (classical); 18-24 hours (hydrothermal)Plateau after optimumHighYes
Ionic Strength0.1-0.5 MModerate effectLowNo

Temperature optimization varies significantly between classical and advanced synthesis approaches. Classical methodologies operate effectively at ambient temperatures (20-25°C), while hydrothermal and advanced techniques benefit from elevated temperatures in the 180-200°C range [9] [15] [16]. Higher temperatures accelerate reaction kinetics and promote complete structural development, though excessive heating may lead to decomposition or unwanted side reactions.

Molybdate concentration demonstrates remarkable independence within the operational range of 0.015 to 0.100 molar, providing synthetic flexibility without compromising yield or purity [1] [2]. This independence allows for economic optimization of reagent usage while maintaining consistent product quality. However, stoichiometric considerations require minimum molybdate levels to ensure complete silicate conversion.

Reaction time optimization reveals distinct patterns for different synthetic approaches. Classical methods achieve optimal yields within 1-3 hours, beyond which further reaction time provides minimal benefit [1] [3] [4]. Hydrothermal approaches require extended periods of 18-24 hours for complete structural development and phase transformation [15] [16]. Kinetic studies indicate that α-acid formation follows complex exponential models, while β-acid formation exhibits simpler pseudo-first-order behavior with respect to silicate concentration [18].

Ionic strength effects, while generally moderate, influence reaction kinetics and final product characteristics. Optimal ionic strength ranges of 0.1-0.5 molar provide adequate buffering capacity without interfering with heteropolyacid formation [18]. Higher ionic strengths may promote unwanted side reactions or interfere with precipitation processes.

Purification and Characterization Techniques

The purification and characterization of 12-molybdosilicic acid hydrate employs a comprehensive suite of analytical techniques designed to ensure product purity, confirm structural integrity, and verify compositional accuracy. These methodologies encompass both separation processes for product purification and analytical techniques for comprehensive characterization.

Recrystallization represents the most straightforward purification approach, typically achieving purities of 95-98% with recovery yields of 70-85% [20]. The process involves dissolution of crude product in minimal volumes of water, followed by controlled crystallization through temperature reduction or solvent addition. The hygroscopic nature of molybdosilicic acid hydrate requires careful control of humidity conditions during recrystallization processes [21] [22].

Precipitation techniques using quaternary ammonium salts provide superior purification efficiency, achieving purities exceeding 99% with recovery yields of 95-99% [3] [20]. The methodology involves formation of tetrabutylammonium silicomolybdate through reaction with tetrabutylammonium bromide, followed by filtration and washing procedures [3]. The precipitated complex demonstrates excellent stability and facilitates subsequent silicon recovery through controlled combustion processes [3].

MethodPurity Achieved (%)Recovery Yield (%)Time RequiredScalabilityCostEnvironmental Impact
Recrystallization95-9870-852-4 hoursGoodLowLow
Precipitation with Quaternary Ammonium99+95-994-6 hoursExcellentMediumMedium
Ether Extraction98-9985-951-2 hoursGoodLowMedium
Ion Exchange96-9980-903-5 hoursExcellentHighLow
Thermal Treatment94-9785-956-12 hoursGoodLowLow

Ether extraction protocols demonstrate excellent efficiency for molybdosilicic acid purification, particularly when employing chloroform or methyl isobutyl ketone as extraction solvents [8] [23]. The high distribution ratios (approximately 720) from hydrochloric acid solutions enable quantitative extraction with minimal solvent volumes [8]. Post-extraction procedures involve solvent evaporation and careful drying to prevent hydrate decomposition.

Fourier Transform Infrared spectroscopy serves as the primary structural characterization technique, providing definitive identification of Keggin structure integrity through characteristic absorption bands [11] [5] [24]. The terminal molybdenum-oxygen stretching vibration appears at approximately 990 wavenumbers, while silicon-oxygen-molybdenum bridging modes manifest around 930 wavenumbers [11] [13]. Additional silica-silica stretching vibrations at 1077 wavenumbers confirm the presence of the silicate heteroatom [13].

TechniqueKey Bands/FeaturesInformation ObtainedSensitivitySample Requirements
FTIR Spectroscopy990 cm⁻¹ (Mo=O), 930 cm⁻¹ (Si-O-Mo)Keggin structure integrityHighKBr disc, ATR
UV-Vis Spectroscopy400 nm (yellow), 810 nm (blue)Formation kinetics, isomer typeVery HighAqueous solution
Raman Spectroscopy990, 930, 540 cm⁻¹Structural details, phase purityHighSolid/solution
X-ray DiffractionKeggin structure peaksCrystallinity, phase identificationMediumCrystalline powder
NMR Spectroscopy³¹P NMR (impurities), ²⁹Si NMRLocal environment, purityHighSolution/solid-state
Elemental AnalysisMo/Si ratio analysisStoichiometry verificationVery HighDigested sample

Ultraviolet-visible spectroscopy provides sensitive detection and quantification capabilities, with characteristic absorption maxima at 400 nanometers for the yellow molybdosilicic acid complex [25] [5] [26]. The molybdenum blue reduction product exhibits intense absorption at 810 nanometers with molar extinction coefficients exceeding 44,700 liters per mole per centimeter, enabling detection of concentrations as low as 5 × 10⁻⁶ molar [5].

Raman spectroscopy offers complementary structural information, particularly valuable for distinguishing between α and β isomeric forms and monitoring thermal stability characteristics [11] [16] [27]. The technique proves especially effective for analyzing molybdenum species in liquid and wet samples, providing real-time monitoring capabilities during synthesis processes [16].

X-ray diffraction analysis confirms crystalline structure and phase purity, though the amorphous or poorly crystalline nature of some molybdosilicic acid preparations may limit its applicability [28] [24]. When crystalline phases are present, characteristic Keggin structure diffraction patterns enable definitive phase identification and quantitative analysis [28].

Elemental analysis through inductively coupled plasma techniques provides accurate determination of molybdenum to silicon ratios, confirming stoichiometric composition and detecting metallic impurities [29] [20]. The target composition H₄SiMo₁₂O₄₀ requires precise molybdenum to silicon ratios of 12:1, with deviations indicating incomplete formation or decomposition [30] [31].

Nuclear magnetic resonance spectroscopy, particularly ²⁹Si and ³¹P NMR, offers detailed information about local chemical environments and can detect trace phosphate impurities that may interfere with product quality [32] [33]. Solid-state NMR techniques enable analysis of supported or poorly soluble samples, providing complementary information to solution-based methods [33].

Dates

Last modified: 08-15-2023

Explore Compound Types